molecular formula C22H24N4O B11262208 N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide

N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11262208
M. Wt: 360.5 g/mol
InChI Key: GBWBMKMSCNHYHV-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a quinoxaline ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of quinoxaline derivatives with piperidine and carboxamide precursors under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with additional hydrogen atoms .

Scientific Research Applications

N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and piperidine-based molecules. Examples are:

Uniqueness

N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C22H24N4O/c1-16-8-10-17(11-9-16)13-24-22(27)18-5-4-12-26(15-18)21-14-23-19-6-2-3-7-20(19)25-21/h2-3,6-11,14,18H,4-5,12-13,15H2,1H3,(H,24,27)

InChI Key

GBWBMKMSCNHYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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